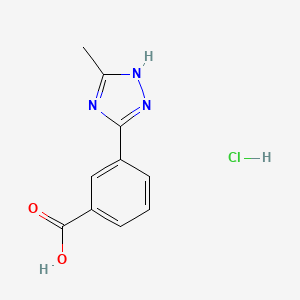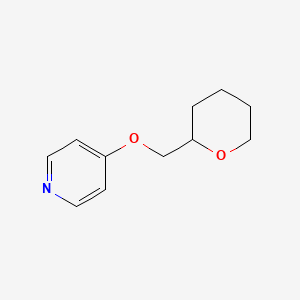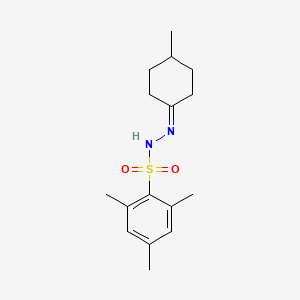
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide is a complex organic compound with the molecular formula C16H24N2O2S. This compound is characterized by its unique structure, which includes a benzenesulfonohydrazide core substituted with trimethyl groups and a methylcyclohexylidene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide typically involves the following steps:
Formation of Benzenesulfonohydrazide Core: The initial step involves the reaction of benzenesulfonyl chloride with hydrazine hydrate to form benzenesulfonohydrazide.
Substitution with Trimethyl Groups: The benzenesulfonohydrazide is then subjected to Friedel-Crafts alkylation using trimethylchlorosilane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the trimethyl groups at the 2, 4, and 6 positions of the benzene ring.
Cyclohexylidene Substitution: Finally, the compound is reacted with 4-methylcyclohexanone under acidic conditions to form the cyclohexylidene moiety, completing the synthesis of 2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of benzenesulfonyl chloride, hydrazine hydrate, trimethylchlorosilane, and 4-methylcyclohexanone.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalyst concentrations to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonohydrazide group to sulfonamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzenesulfonohydrazides.
Scientific Research Applications
2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonohydrazide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The sulfonohydrazide group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. The trimethyl and cyclohexylidene groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzenesulfonohydrazide: Lacks the cyclohexylidene moiety, resulting in different chemical properties and applications.
N’-(4-Methylcyclohexylidene)benzenesulfonohydrazide: Lacks the trimethyl groups, affecting its reactivity and binding characteristics.
Uniqueness
2,4,6-Trimethyl-N’-(4-methylcyclohexylidene)benzenesulfonohydrazide is unique due to the combination of its trimethyl and cyclohexylidene substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-11-5-7-15(8-6-11)17-18-21(19,20)16-13(3)9-12(2)10-14(16)4/h9-11,18H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHXHMVMJGKTJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

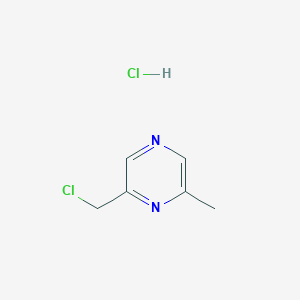
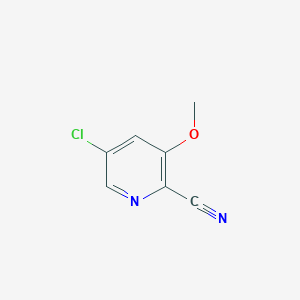
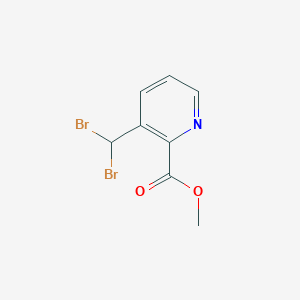
![(2R,3S)-2-[[(2R)-2-Acetamido-3-(3-fluorophenyl)propanoyl]amino]-5-methoxy-4-methoxycarbonyl-3-methyl-5-oxopentanoic acid](/img/structure/B1431359.png)
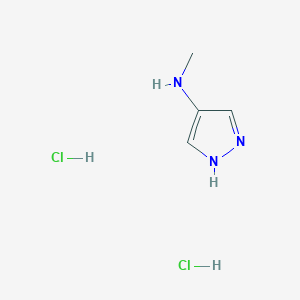

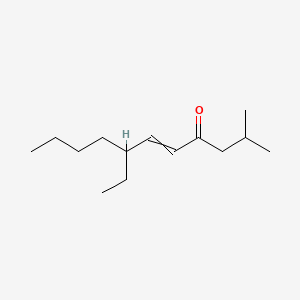
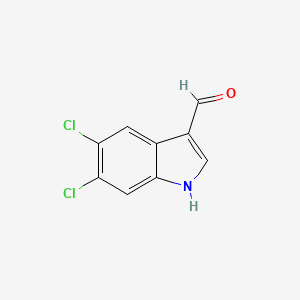

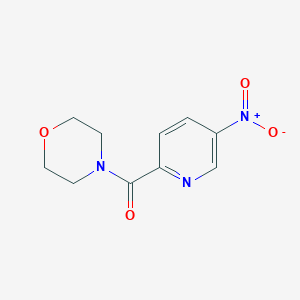
![2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid](/img/structure/B1431371.png)
